molecular formula C18H18BrClO3 B12456550 2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate

2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate

Cat. No.: B12456550
M. Wt: 397.7 g/mol
InChI Key: NSCYOOLZMJTFKC-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C18H18BrClO3 and a molecular weight of 397.69 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a chlorophenoxy acetate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate typically involves the esterification of 2-Bromo-4-tert-butylphenol with 4-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenolic moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tert-butyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The chlorophenoxy acetate moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-tert-butylphenol: Shares the bromine and tert-butyl groups but lacks the chlorophenoxy acetate moiety.

    4-Chlorophenoxyacetic acid: Contains the chlorophenoxy acetate moiety but lacks the bromine and tert-butyl groups.

    2-Bromo-4-tert-butylphenyl N-(4-(methylthio)phenyl)carbamate: Similar structure but with a carbamate group instead of an acetate group.

Uniqueness

2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorophenoxy acetate moieties allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H18BrClO3

Molecular Weight

397.7 g/mol

IUPAC Name

(2-bromo-4-tert-butylphenyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C18H18BrClO3/c1-18(2,3)12-4-9-16(15(19)10-12)23-17(21)11-22-14-7-5-13(20)6-8-14/h4-10H,11H2,1-3H3

InChI Key

NSCYOOLZMJTFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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